(E)-N-Benzyl Sertraline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

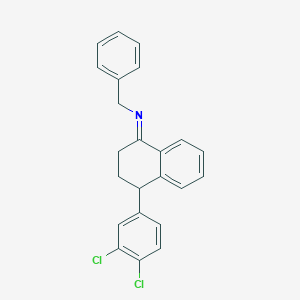

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19Cl2N/c24-21-12-10-17(14-22(21)25)18-11-13-23(20-9-5-4-8-19(18)20)26-15-16-6-2-1-3-7-16/h1-10,12,14,18H,11,13,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJAZNIZTJTMHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NCC2=CC=CC=C2)C3=CC=CC=C3C1C4=CC(=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of E N Benzyl Sertraline

(E)-N-Benzyl Sertraline (B1200038) is a key imine intermediate formed from the condensation of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, commonly known as sertraline tetralone, with benzylamine. chemicalbook.comgoogle.com Its synthesis and subsequent reactions are critical for obtaining the desired stereoisomers of sertraline.

The primary transformation of (E)-N-Benzyl Sertraline is its reduction to N-benzyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthaleneamine. The stereochemical outcome of this reduction is significantly influenced by the bulky N-benzyl group. This substituent directs the hydrogenation to favor the formation of the cis isomer over the trans isomer, which is a crucial aspect of controlling the final product's stereochemistry. google.com

Advanced methodologies have focused on optimizing this stereoselectivity. A key approach involves catalytic hydrogenation. The choice of catalyst and reaction conditions plays a vital role in maximizing the cis/trans ratio. For instance, using a palladium on carbon (Pd/C) catalyst for the hydrogenation of the N-benzyl imine derivative has been shown to yield a higher cis/trans ratio compared to the reduction of the corresponding N-methyl imine. google.comtandfonline.com

Further transformations are required to convert the N-benzyl amine intermediate into sertraline. This typically involves N-methylation, followed by debenzylation. The N-benzyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthaleneamine can be methylated using reagents like formaldehyde, followed by reduction, to yield N-benzyl-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthaleneamine. The final step is the removal of the benzyl (B1604629) protecting group, which can be achieved through hydrogenolysis, often in an acidic environment, to yield racemic sertraline. google.com The use of hydrochloric acid during this step can lead to the precipitation of the desired product as a hydrochloride salt, driving the reaction to completion. google.com

| Catalyst | Solvent/Conditions | Key Outcome | Reference |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Ethanol (B145695) | Improved cis/trans selectivity (17:1) compared to older systems. tandfonline.com | tandfonline.com |

| Palladium on Calcium Carbonate (Pd/CaCO₃) | - | Noted for producing better regioselectivity than Pd/C in certain process optimizations. tandfonline.com | tandfonline.com |

| Raney Nickel | Ethanol, Acetic Acid | Used for the debenzylation of the N-benzyl-N-methyl intermediate. google.com | google.com |

| Pd Catalyst | Supercritical CO₂ (scCO₂) | Excellent chemo- and diastereoselectivity (cis:trans ratio of 97:3). nottingham.ac.uk | nottingham.ac.uk |

Green Chemistry Principles in the Synthesis of N Benzyl Sertraline Analogues

The pharmaceutical industry has increasingly adopted green chemistry principles to reduce the environmental impact of drug manufacturing. The synthesis of sertraline (B1200038), involving N-benzyl intermediates, is a prominent example of this shift. epa.gov

A significant green improvement in the synthesis of sertraline analogues was the replacement of the multi-step derivatization process with a single-step, streamlined procedure. epa.gov The original synthesis often relied on hazardous reagents like titanium tetrachloride for the imine formation. tandfonline.comresearchgate.net The revised, greener process involves the direct condensation of the tetralone with an amine in a more benign solvent, such as ethanol (B145695). epa.govresearchgate.net This change eliminates the problematic titanium waste and associated disposal costs. tandfonline.com The low solubility of the resulting imine in ethanol helps to drive the reaction equilibrium towards the product, improving yields. researchgate.net

Further advancements in green synthesis include the use of biocatalysis and alternative reaction media.

Biocatalysis : Enzymes like ketoreductases (KREDs) are used for the highly selective bioreduction of the racemic tetralone starting material to yield a key chiral alcohol precursor. researchgate.net This enzymatic approach offers excellent enantioselectivity and operates under mild, environmentally friendly conditions. researchgate.netwjarr.com

Alternative Solvents : The use of supercritical carbon dioxide (scCO₂) as a solvent for the hydrogenation of the sertraline imine has been investigated. nottingham.ac.uk This method provides high diastereoselectivity and simplifies product purification, as the solvent is easily removed by depressurization, aligning with green chemistry goals of minimizing solvent waste. nottingham.ac.ukrsc.org

| Parameter | Conventional Method | Green Method | Reference |

|---|---|---|---|

| Imine Formation | Multi-step process using Titanium Chloride (TiCl₄). tandfonline.comwjarr.com | Single-step condensation in ethanol. epa.govwjarr.com | tandfonline.comepa.govwjarr.com |

| Solvent Usage | High volume of hazardous solvents like THF and toluene. tandfonline.comnih.gov | Reduced volume, use of benign ethanol, and solvent recycling. tandfonline.comnih.gov | tandfonline.comnih.gov |

| Catalyst for Reduction | - | Selective palladium catalysts (e.g., Pd/CaCO₃) to improve isomer ratio. tandfonline.com | tandfonline.com |

| Overall Process | Three separate steps for derivatization. epa.gov | Streamlined to a single, one-pot step. epa.gov | epa.gov |

| Waste Generation | Significant hazardous waste (e.g., titanium dioxide). tandfonline.com | Elimination of hazardous materials, reducing waste by millions of pounds. epa.gov | tandfonline.comepa.gov |

| Component Type | Example | Application | Green Advantage | Reference |

|---|---|---|---|---|

| Solvent | Ethanol | Solvent for imine formation and reduction. | Benign, reduces hazardous waste, allows for a one-pot process. epa.govresearchgate.net | epa.govresearchgate.net |

| Solvent | Supercritical CO₂ | Solvent for hydrogenation. | Non-toxic, non-flammable, easily removed, enhances selectivity. nottingham.ac.ukwjarr.com | nottingham.ac.ukwjarr.com |

| Catalyst | Ketoreductases (KREDs) | Bioreduction of racemic tetralone. | High selectivity, mild reaction conditions, minimizes byproducts. researchgate.net | researchgate.net |

| Catalyst | Palladium on Calcium Carbonate (Pd/CaCO₃) | Imine reduction. | Higher regioselectivity, leading to higher yield of desired isomer. tandfonline.com | tandfonline.com |

Hypothetical Metabolic Transformations of N Benzyl Sertraline Analogues

Predicted Biotransformation Pathways of the N-Benzyl Moiety

The primary predicted metabolic pathway for the N-benzyl group on a sertraline (B1200038) analogue is oxidative N-debenzylation. This reaction is a specific type of N-dealkylation, a common biotransformation for many amine-containing drugs. washington.eduresearchgate.net This process would result in the cleavage of the bond between the nitrogen atom of the sertraline core and the benzylic carbon.

The mechanism is expected to proceed via an initial oxidation of the carbon atom adjacent to the nitrogen (the benzylic carbon) by a CYP enzyme. This step forms an unstable carbinolamine intermediate. washington.edu This intermediate would then non-enzymatically decompose, cleaving the C-N bond to yield two products: the sertraline core (now a secondary amine, identical to the parent drug sertraline) and benzaldehyde. The resulting benzaldehyde would likely be further metabolized, for instance, by oxidation to benzoic acid, which can then be conjugated for excretion.

A secondary, and likely minor, pathway could involve aromatic hydroxylation. In this scenario, CYP enzymes could add a hydroxyl group to the phenyl ring of the benzyl (B1604629) moiety, likely at the para-position, creating a phenolic metabolite. This hydroxylated N-benzyl sertraline analogue could then undergo further Phase II conjugation reactions, such as glucuronidation.

Role of Cytochrome P450 Enzymes in N-Debenzylation and Other Modifications

The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is central to the metabolism of a vast array of xenobiotics, including most drugs. nih.govnih.gov The predicted N-debenzylation of (E)-N-Benzyl Sertraline would be catalyzed by these enzymes. N-dealkylation reactions are a hallmark of CYP-mediated metabolism. ku.edu

The specific CYP isoforms responsible for metabolizing sertraline are well-documented and include CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, with no single enzyme accounting for more than 40% of the total metabolism. droracle.ainih.gov It is highly probable that these same isoforms would be responsible for the N-debenzylation of the N-benzyl analogue. CYP3A4, being the most abundant P450 in the human liver, is a particularly strong candidate for involvement in this pathway.

The precise chemical mechanism by which CYP enzymes catalyze N-dealkylation can involve either a Hydrogen Atom Transfer (HAT) or a Single Electron Transfer (SET). washington.edunih.gov In the HAT mechanism, the enzyme abstracts a hydrogen atom from the carbon adjacent to the nitrogen, followed by an oxygen rebound step to form the carbinolamine. washington.edu The SET mechanism involves the transfer of an electron from the nitrogen atom to the activated P450 enzyme, forming a radical cation, which then leads to the final products. nih.govresearchgate.net Both mechanisms have been proposed, and the dominant pathway can depend on the specific substrate and CYP enzyme involved. researchgate.net

Table 1: Predicted CYP450 Involvement in this compound Metabolism

| CYP Isoform | Known Role in Sertraline Metabolism | Predicted Role in N-Benzyl Sertraline Metabolism |

|---|---|---|

| CYP3A4 | Major contributor, especially at high concentrations. nih.govnih.gov | Predicted major contributor to N-debenzylation. |

| CYP2C19 | Significant contributor to N-demethylation. nih.govnih.gov | Predicted contributor to N-debenzylation. |

| CYP2B6 | Significant contributor, especially at lower concentrations. nih.govwikipedia.org | Predicted contributor to N-debenzylation. |

| CYP2C9 | Contributes to N-demethylation. nih.gov | Predicted contributor to N-debenzylation. |

| CYP2D6 | Contributes to N-demethylation, especially at lower concentrations. nih.govnih.gov | Predicted contributor to N-debenzylation. |

Comparison with Known Sertraline Metabolism and Metabolite Activity

A comparison between the hypothetical metabolism of this compound and the known metabolism of sertraline reveals a critical difference in the pharmacological activity of the primary metabolites.

Sertraline's main metabolic route is N-demethylation, which is catalyzed by multiple CYP enzymes. nih.govwikipedia.org This reaction removes the methyl group, producing the principal active metabolite, desmethylsertraline (also known as norsertraline). drugbank.comwikipedia.org While desmethylsertraline is pharmacologically active, it is a substantially weaker serotonin (B10506) reuptake inhibitor than the parent compound, sertraline—by a factor of approximately 20 to 50-fold. nih.govwikipedia.orgclinpgx.org Consequently, desmethylsertraline is not considered to contribute significantly to the clinical effects of sertraline. nih.govclinpgx.org Further metabolism of sertraline and desmethylsertraline involves oxidative deamination and glucuronide conjugation. drugbank.comclinpgx.org

In stark contrast, the predicted primary metabolic pathway for this compound is N-debenzylation. This pathway would not produce a weaker analogue, but rather would yield sertraline itself as the major metabolite. This suggests that this compound could function as a prodrug of sertraline. The metabolic conversion would generate the highly active therapeutic agent in vivo. This fundamental difference in the metabolic outcome—generating a highly active drug versus a weakly active metabolite—is the most significant point of divergence between the two compounds.

Table 2: Comparison of Metabolic Pathways and Metabolite Activity

| Feature | Sertraline (Known) | This compound (Hypothetical) |

|---|---|---|

| Primary Metabolic Reaction | N-Demethylation nih.govwikipedia.org | N-Debenzylation |

| Primary Metabolite | Desmethylsertraline wikipedia.org | Sertraline |

| Byproduct of Primary Reaction | Formaldehyde | Benzaldehyde |

| Activity of Primary Metabolite | Substantially less active than parent drug. wikipedia.orgclinpgx.org | Highly active (is the parent drug itself). |

| Potential Clinical Implication | Metabolism leads to a less active compound. | Metabolism could generate the active therapeutic agent (prodrug effect). |

Future Research Directions and Potential Applications in Academic Chemistry and Biology

Rational Design and Synthesis of Next-Generation (E)-N-Benzyl Sertraline (B1200038) Analogues

The rational design and synthesis of next-generation analogues of (E)-N-Benzyl Sertraline can be approached through systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties for various biological targets. Building upon established synthetic routes for sertraline and other N-substituted compounds, medicinal chemists can explore several strategies. acs.orgacs.org

One primary area for modification is the N-benzyl group. The aromatic ring of the benzyl (B1604629) moiety is amenable to substitution with a wide array of functional groups. For instance, the introduction of electron-donating or electron-withdrawing groups at the ortho, meta, or para positions can significantly influence the electronic properties and steric bulk of the molecule. nih.gov This, in turn, can modulate binding affinity and selectivity for target proteins. A study on N-benzylated-5-methoxytryptamine analogues demonstrated that substitution on the benzyl group could enhance affinity for serotonin (B10506) receptors. nih.gov Similarly, synthesizing a library of this compound analogues with varied substituents on the benzyl ring could lead to the discovery of compounds with novel pharmacological profiles.

Another avenue for analogue design involves modification of the sertraline core. The dichlorophenyl moiety and the tetraline ring system of sertraline are crucial for its known activity, but subtle changes could unlock new biological functions. nih.gov For example, altering the position or nature of the halogen substituents on the phenyl ring or introducing heteroatoms into the tetraline structure could be explored. The synthesis of these analogues would likely follow multi-step sequences, potentially involving key reactions such as reductive amination between a sertraline precursor and a substituted benzaldehyde. nih.gov

| Analogue Design Strategy | Potential Modification | Rationale |

| N-Benzyl Group Modification | Substitution on the aromatic ring (e.g., -OCH3, -CF3, -Cl) | Modulate electronic and steric properties to alter target binding and selectivity. nih.gov |

| Sertraline Core Modification | Alteration of dichlorophenyl substituents | Investigate the impact of halogen positioning on biological activity. |

| Sertraline Core Modification | Introduction of heteroatoms into the tetraline ring | Explore novel chemical space and potential for new interactions with biological targets. |

| Linker Modification | Varying the length or rigidity of the N-benzyl connection | Optimize spatial orientation for target engagement. |

Utilization of this compound as a Chemical Probe for Biological Target Elucidation

A significant application for novel compounds like this compound is its development into a chemical probe for identifying and studying biological targets. nih.govnih.gov Chemical proteomics approaches rely on such probes to isolate and identify protein binding partners from complex biological mixtures like cell lysates. chomixbio.com To be an effective chemical probe, this compound would need to be derivatized with a reporter tag, such as biotin (B1667282) for affinity purification or a fluorophore for visualization, and a photoreactive group for covalent cross-linking to its target upon UV irradiation. chomixbio.comprinceton.edu

The design of an this compound-based probe would involve identifying a position on the molecule where a linker and tag can be attached without disrupting its binding to potential targets. The synthesis would be designed to produce a probe that retains the core binding properties of the parent molecule. Once synthesized, the probe could be incubated with living cells or cell lysates. nih.gov Upon binding to its target(s), the photoreactive group would be activated, forming a covalent bond. The tagged protein-probe complexes could then be enriched, for example, using streptavidin beads if a biotin tag is used, and subsequently identified by mass spectrometry. nih.gov This unbiased approach could reveal previously unknown targets of sertraline-like molecules, shedding light on their mechanisms of action and potentially identifying new therapeutic opportunities.

Exploration of this compound Derivatives as Novel Lead Compounds for Diverse Therapeutic Areas (e.g., Antifungal, Anticancer)

Beyond its potential neurological applications, the sertraline scaffold has shown promise in other therapeutic areas, suggesting that this compound and its derivatives could serve as lead compounds for novel drug discovery efforts, particularly in oncology and infectious diseases.

Anticancer Activity: Recent studies have highlighted the potential of sertraline and its derivatives as anticancer agents. One study found that sertraline could sensitize drug-resistant gastric cancer cells, and newly synthesized derivatives showed improved potency with IC50 values as low as 5.2 µM. nih.gov The mechanism of action was linked to the induction of apoptosis and cell cycle arrest through the PI3K/Akt/mTOR pathway. nih.gov Given these findings, it is plausible that this compound derivatives could exhibit similar or enhanced anticancer properties. A research program could involve synthesizing a library of these derivatives and screening them against various cancer cell lines.

| Sertraline Derivative | Cancer Cell Line | IC50 (µM) |

| Sertraline | SGC-7901/DDP (drug-resistant gastric cancer) | 18.73 nih.gov |

| Optimized Sertraline Derivative | SGC-7901/DDP (drug-resistant gastric cancer) | 5.2 nih.gov |

Antifungal Activity: The antifungal potential of sertraline is also an active area of research. Studies have demonstrated that sertraline exhibits fungicidal activity against Candida species by inhibiting membrane and cell wall biosynthesis. nih.gov Another study showed its effectiveness against Trichosporon asahii, both in its planktonic form and as biofilms, with minimum inhibitory concentrations (MICs) in the range of 4–8 μg/ml. plos.org Furthermore, sertraline has shown synergistic effects when combined with existing antifungal drugs. plos.org The exploration of this compound derivatives could lead to the development of new antifungal agents with potentially novel mechanisms of action or improved efficacy against resistant strains.

Development of Analytical Methodologies for Detection and Characterization of this compound in Research Settings

The advancement of research into any new chemical entity is contingent upon the availability of robust analytical methods for its detection, quantification, and characterization. For this compound, a suite of analytical techniques would need to be developed and validated. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of sertraline and its impurities and would be directly applicable here. nih.govnih.gov

An HPLC method for this compound would likely involve a reversed-phase column, such as a C8 or C18, and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile. nih.gov The optimal conditions, including the mobile phase composition, pH, column temperature, and flow rate, would need to be determined through systematic method development. nih.gov Detection could be achieved using a UV detector at an appropriate wavelength. nih.gov For more sensitive and specific detection, especially in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) would be the method of choice. dntb.gov.ua Gas Chromatography (GC) could also be explored, as it is a standard method for the analysis of sertraline in pharmacopoeias. hilarispublisher.com

These analytical methods would be crucial for various research applications, including monitoring the progress of synthesis reactions, determining the purity of the synthesized compound, studying its stability under different conditions, and quantifying its concentration in in vitro and in vivo experimental samples.

| Analytical Technique | Column/Stationary Phase | Mobile Phase/Conditions | Detection | Application |

| HPLC | Zorbax Bonus-RP (C14 with polar amide group) | Phosphate (B84403) buffer (pH 2.8; 10mM)-methanol (63:37, v/v) | UV at 220 nm | Purity testing and quantification of sertraline and related impurities. nih.gov |

| HPLC | LiChoCART with Purospher (RP-18e) | Methanol/water (75:25, v/v) | UV at 273 nm | Stability studies and analysis of degradation products. nih.gov |

| HPLC with Derivatization | Lichrosorb CN | Methanol and sodium phosphate buffer (0.05 M; pH 3.7) | Fluorescence (Ex: 470 nm, Em: 537 nm) | Quantification in biological matrices (human serum). |

| LC-MS/MS | Not specified | Not specified | Tandem Mass Spectrometry | Sensitive quantification in human plasma. dntb.gov.ua |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.